(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of phosphanyl, tolyl, and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the phosphanyl and sulfinamide groups. Common synthetic routes may involve the use of organometallic catalysts, such as palladium or nickel, to facilitate coupling reactions . Reaction conditions often include controlled temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may leverage high-yield methods such as Pd-catalyzed Suzuki coupling reactions or Ni-catalyzed Kumada coupling reactions . These methods are preferred for their efficiency and scalability, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The tolyl and phosphanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reaction pathway.
Scientific Research Applications
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry for catalysis and synthesis.
Biology: The compound’s derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its role in catalysis makes it valuable for industrial chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphanyl and sulfinamide groups. These interactions can facilitate catalytic processes by stabilizing transition states and intermediates, thereby enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Similar Compounds
(R,R)-o-Tolyl-DIPAMP: A similar compound used in asymmetric catalysis.
Biaryl compounds: These compounds share structural similarities and are used in similar applications.
Uniqueness
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in catalytic processes. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and industrial catalysis.
Properties
Molecular Formula |
C30H44NOPS |
---|---|
Molecular Weight |
497.7 g/mol |
IUPAC Name |
N-[(R)-(2-dicyclohexylphosphanylphenyl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H44NOPS/c1-23-15-11-12-20-26(23)29(31-34(32)30(2,3)4)27-21-13-14-22-28(27)33(24-16-7-5-8-17-24)25-18-9-6-10-19-25/h11-15,20-22,24-25,29,31H,5-10,16-19H2,1-4H3/t29-,34?/m1/s1 |
InChI Key |
NEMNAEVOBUSZGC-QMUARQKKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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